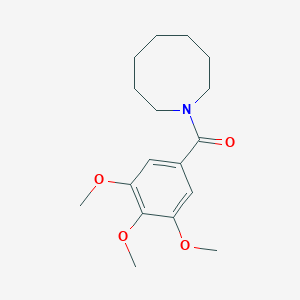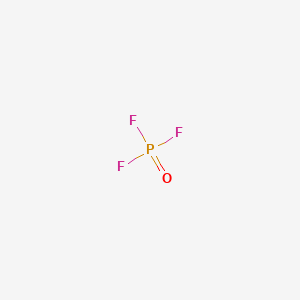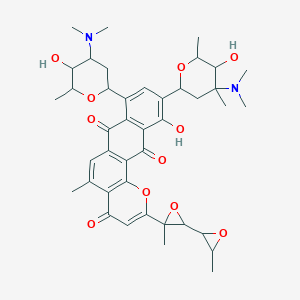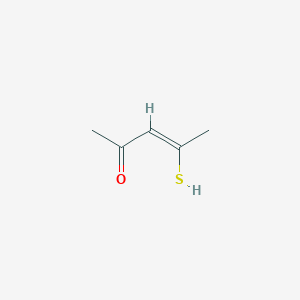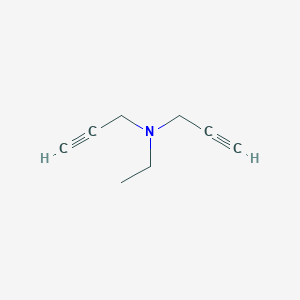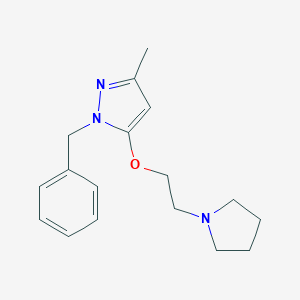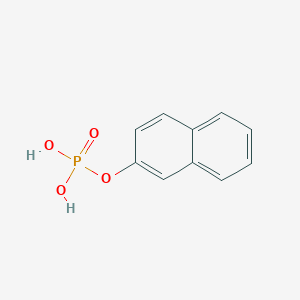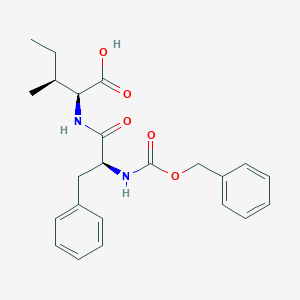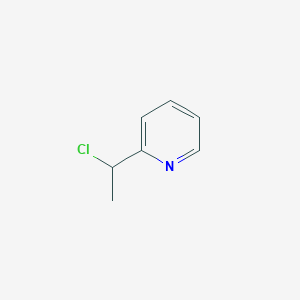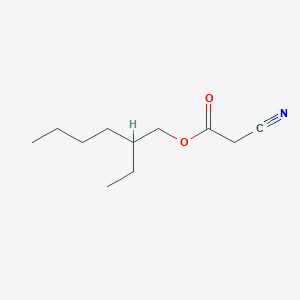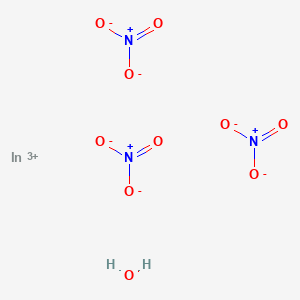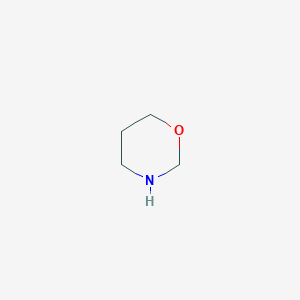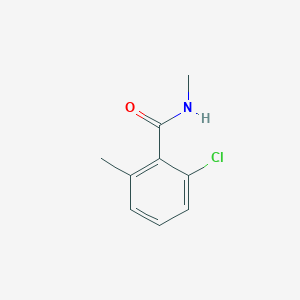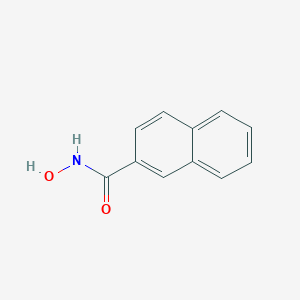![molecular formula C32H49NO5 B078742 [1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate CAS No. 15007-67-7](/img/structure/B78742.png)
[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphniphylline belongs to the class of organic compounds known as daphniphylline-type alkaloids. These are alkaloids (or derivatives thereof) from the genus Daphniphyllum, possessing 22 carbon polycyclic fused ring systems with or without the C8 side chain. The C8 unit consists of 6-oxabicyclo[3. 2. 1]octane or 2, 8-dioxabicyclo[3. 2. 1]octane. Daphniphylline is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, daphniphylline is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : The compound and its related structures have been synthesized through various methods. For instance, Kongkathip et al. (1999) synthesized diastereoisomers of 1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octane-4-caboxylic acid ester, a structurally related compound, using ethyl acetoacetate and diethyl malonate with a key intramolecular cyclisation step involving palladium chloride as a catalyst (Kongkathip et al., 1999).
Chemical Reactions and Derivatives : Research by Mosimann and Vogel (2000) indicates that the compound’s derivatives, such as oxetane formations and 1,3-migration of benzyloxy groups in related cations, can be synthesized. This showcases the compound's versatility in forming various chemical structures (H. Mosimann & P. Vogel, 2000).
Asymmetric Synthesis : Wagner and Vogel (1991) conducted asymmetric synthesis of a related compound, highlighting the compound's potential for use in creating stereospecific structures, which is important in pharmaceutical applications (J. Wagner & P. Vogel, 1991).
Potential Applications in Drug Development
Pharmacokinetic Studies : Hoshino et al. (1997) synthesized a structurally related compound for pharmacokinetic profiling, indicating the potential use of these compounds in drug development and understanding drug behavior in biological systems (Yorihisa Hoshino et al., 1997).
Nematicidal Activity : Xu et al. (2021) studied derivatives of this compound for nematicidal activity, suggesting its possible use in agricultural or pest control applications (Jun Xu et al., 2021).
Propiedades
Número CAS |
15007-67-7 |
|---|---|
Nombre del producto |
[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate |
Fórmula molecular |
C32H49NO5 |
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
[1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3 |
Clave InChI |
LFLWRPZTBUUBEQ-ZRJLWMKBSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)C[C@@H](C(=O)[C@@]6(CO[C@]7(CC[C@@H]6O7)C)C)OC(=O)C)C |
SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |
SMILES canónico |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



